2,2'-Biphenylylene phosphite
CAS No.:
Cat. No.: VC13804288
Molecular Formula: C36H24O6P2
Molecular Weight: 614.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H24O6P2 |
|---|---|
| Molecular Weight | 614.5 g/mol |
| IUPAC Name | 6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1,3,2]benzodioxaphosphepine |
| Standard InChI | InChI=1S/C36H24O6P2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-43(37-31)41-35-23-11-5-17-29(35)30-18-6-12-24-36(30)42-44-39-33-21-9-3-15-27(33)28-16-4-10-22-34(28)40-44/h1-24H |
| Standard InChI Key | IPQAVPSRFZSTFY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,2'-Biphenylylene phosphite features a biphenylylene scaffold where two phenyl rings are connected at their 2,2' positions. Each phosphorus atom is integrated into a dioxaphosphepin ring system, forming a dibenzo[d,f] dioxaphosphepin moiety . The compound’s IUPAC name, 6-[2-(2-benzo[d] benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1, benzodioxaphosphepine, reflects its intricate bicyclic structure .
Table 1: Key Molecular Data
Conformational Dynamics
Crystallographic analyses of related biphenylylene phosphorochloridite complexes reveal that the biphenylylene backbone adopts a twisted conformation in the solid state . This geometry minimizes steric hindrance between adjacent substituents while allowing π-π interactions between aromatic rings. Nuclear magnetic resonance (NMR) studies further indicate rapid interconversion between R and S enantiomers in solution, mediated by low-energy transition states .
Synthesis and Preparation
Precursor Routes
2,2'-Biphenylylene phosphite is synthesized via transesterification or nucleophilic substitution reactions starting from 2,2'-biphenylene phosphorochloridite (C₁₂H₈O₂PCl) . The phosphorochloridite itself is prepared by reacting 2,2'-biphenol with phosphorus trichloride (PCl₃) under anhydrous conditions :
Subsequent treatment with diols or alcohols yields the phosphite derivative. For example, reaction with ethylene glycol under base catalysis produces the target compound .
Purification and Isolation
The crude product is typically purified via column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Crystallization from dichloromethane-hexane mixtures yields analytically pure material, as confirmed by melting point analysis and NMR spectroscopy .
Chemical Reactivity and Applications
Nucleophilic Displacement Reactions
The phosphorus centers in 2,2'-biphenylylene phosphite exhibit electrophilic character, enabling nucleophilic substitution reactions. For instance, treatment with amines or thiols displaces the alkoxy groups, forming phosphoramidites or thiophosphites :
Notably, hydrolysis studies of analogous molybdenum complexes reveal that substitution at one phosphorus center accelerates reactivity at the second center, a phenomenon attributed to electronic polarization .
Ligand Behavior in Coordination Chemistry
2,2'-Biphenylylene phosphite derivatives act as bidentate ligands in transition-metal catalysis. For example, cis-Mo(CO)₄ complexes incorporating this ligand demonstrate axial chirality, which is critical for enantioselective transformations . The ligand’s bulky aryl groups enforce a rigid coordination geometry, enhancing stereochemical control in catalytic cycles .
Table 2: Catalytic Applications of Phosphite Ligands
| Application | Key Finding | Source |
|---|---|---|
| Asymmetric Hydrogenation | High enantiomeric excess (ee > 90%) | |
| C–C Coupling Reactions | Improved turnover numbers (TONs) |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits good solubility in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) . It is stable under inert atmospheres but susceptible to hydrolysis in the presence of moisture, necessitating anhydrous handling conditions .
Spectroscopic Signatures
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³¹P NMR: A single resonance at δ 120–130 ppm, consistent with phosphite structures .
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¹H NMR: Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm, with coupling constants (J = 8–10 Hz) indicative of biphenylylene spin systems .
Recent Advances and Future Directions
Recent studies have explored the use of 2,2'-biphenylylene phosphite in photoactive coordination polymers and metal-organic frameworks (MOFs) . Computational modeling suggests that its extended π-system could facilitate charge transport in optoelectronic materials . Future research should prioritize:
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Mechanistic studies of its role in enantioselective catalysis.
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Development of water-stable derivatives for aqueous-phase applications.
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Exploration of its redox activity in energy storage systems.
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